11.6‑Fold Greater Antinociceptive Potency vs. Morphine in the Mouse Tail‑Flick Assay
When administered by intracerebroventricular (i.c.v.) injection in the mouse tail‑flick assay, TAMO produced short‑term antinociception that was 11.6‑fold more potent than morphine on a molar basis [1]. The comparator H₂BAMO displayed identical potency, establishing that the 14β‑thioglycolamido group confers the same agonist efficacy as the 14β‑bromoacetamido group, but both are substantially more potent than the reference mu agonist morphine [1].
| Evidence Dimension | Antinociceptive potency (ED₅₀ or equi‑effective dose ratio) |
|---|---|
| Target Compound Data | TAMO: 11.6‑fold more potent than morphine (exact ED₅₀ values not reported in abstract; ratio derived from dose‑response curves) |
| Comparator Or Baseline | Morphine (i.c.v.) = 1× baseline potency |
| Quantified Difference | 11.6‑fold greater potency for TAMO relative to morphine |
| Conditions | Mouse tail‑flick assay; i.c.v. administration; agonism measured at time of peak effect |
Why This Matters
Procurement of TAMO enables experiments at substantially lower doses than morphine, reducing non‑specific effects while maintaining robust mu‑receptor activation.
- [1] Jiang Q, Seyed‑Mozaffari A, Archer S, Bidlack JM. Antinociceptive properties of two alkylating derivatives of morphinone: 14β‑(thioglycolamido)‑7,8‑dihydromorphinone (TAMO) and 14β‑(bromoacetamido)‑7,8‑dihydromorphinone (H₂BAMO). J Pharmacol Exp Ther. 1992;262(2):526‑531. PMID: 1380079. View Source
